(Acetoxyethyl)heptamethylcyclotetrasiloxane

Übersicht

Beschreibung

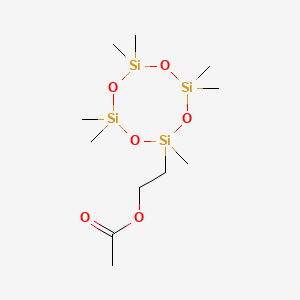

(Acetoxyethyl)heptamethylcyclotetrasiloxane is a silicon-based compound with the molecular formula C11H28O6Si4. It is a member of the cyclotetrasiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is known for its unique chemical properties and versatility, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Acetoxyethyl)heptamethylcyclotetrasiloxane typically involves the reaction of heptamethylcyclotetrasiloxane with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with acetic acid as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(Acetoxyethyl)heptamethylcyclotetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by platinum or rhodium complexes.

Substitution Reactions: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

Common Reagents and Conditions

Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

Substitution Reactions: Nucleophiles like amines or alcohols are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Substitution Reactions: Formation of substituted siloxanes.

Oxidation and Reduction: Formation of silanols or silanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 368.678 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.3 ± 42.0 °C at 760 mmHg

- Flash Point : 101.0 ± 23.4 °C

The structure of (acetoxyethyl)heptamethylcyclotetrasiloxane consists of a cyclotetrasiloxane ring with heptamethyl substituents and an acetoxyethyl group, contributing to its reactivity and versatility in applications.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows for the development of new synthetic methodologies and facilitates the study of reaction mechanisms. Researchers utilize this compound to explore various chemical transformations, making it a valuable building block in organic chemistry.

Biological Research

In biological studies, this compound can be employed to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its functional groups enable researchers to design experiments that elucidate the mechanisms of enzymatic activity and substrate specificity.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Coatings : It can be used to create protective coatings due to its weatherability and chemical stability.

- Adhesives and Sealants : Its siloxane backbone provides flexibility and durability, making it ideal for high-performance adhesives and sealants used in construction and automotive industries.

Cosmetic and Personal Care Products

Due to its silicone-like properties, this compound is utilized in cosmetic formulations as a conditioning agent and emollient. It enhances the texture and spreadability of products while providing a silky feel on the skin.

Electronics

In the electronics industry, this compound can be applied in the treatment of dielectric films used in semiconductor manufacturing. Its ability to modify surface properties enhances the performance of low-k dielectric materials, which are critical for reducing capacitance in integrated circuits.

Case Studies

| Application Area | Case Study Description | Findings |

|---|---|---|

| Organic Chemistry | Synthesis of complex molecules using this compound as an intermediate | Demonstrated effectiveness in creating novel compounds with desired functionalities |

| Biological Research | Enzyme-catalyzed reactions involving ester hydrolysis | Revealed insights into substrate specificity and reaction kinetics |

| Material Science | Development of protective coatings for outdoor applications | Showed enhanced durability and resistance to environmental degradation |

Wirkmechanismus

The mechanism of action of (Acetoxyethyl)heptamethylcyclotetrasiloxane is primarily based on its ability to undergo various chemical reactions, leading to the formation of functionalized siloxanes. These reactions involve the interaction of the silicon-oxygen backbone with different molecular targets, resulting in the modification of the compound’s properties and functionality .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Heptamethylcyclotetrasiloxane: A precursor in the synthesis of (Acetoxyethyl)heptamethylcyclotetrasiloxane.

Octamethylcyclotetrasiloxane: Another member of the cyclotetrasiloxane family with similar chemical properties.

Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with different reactivity and applications.

Uniqueness

This compound is unique due to its acetoxyethyl functional group, which imparts specific reactivity and properties not found in other cyclotetrasiloxanes. This makes it particularly valuable in applications requiring precise chemical modifications and functionalization .

Biologische Aktivität

(Acetoxyethyl)heptamethylcyclotetrasiloxane, commonly referred to by its CAS number 18048-31-2, is a siloxane compound with diverse applications in various fields, including cosmetics, pharmaceuticals, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₁H₂₈O₆Si₄

- Molecular Weight : 368.678 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.3 ± 42.0 °C at 760 mmHg

- Flash Point : 101.0 ± 23.4 °C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that siloxane compounds can exhibit varying degrees of antimicrobial properties. In particular, studies have highlighted the effectiveness of certain siloxanes against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial activity | |

| Octamethylcyclotetrasiloxane | Antibacterial against Gram-positive bacteria | |

| Decamethylcyclopentasiloxane | Antimicrobial properties |

While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other siloxanes suggests potential for similar activities.

Anticancer Properties

The anticancer potential of siloxanes has garnered attention in recent years. Preliminary studies suggest that this compound may possess properties that inhibit cancer cell proliferation:

- Case Study : A study involving siloxane derivatives demonstrated significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The IC50 values for related compounds were noted to be as low as 13.49 µg/mL for certain siloxanes, indicating a promising avenue for further research into this compound's anticancer capabilities .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that certain siloxanes can trigger apoptosis in malignant cells.

- Antioxidant Activity : Some siloxanes exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Safety and Toxicology

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile:

- Toxicological Studies : Limited studies have been conducted specifically on this compound; however, related siloxanes have shown low toxicity in animal models .

- Regulatory Status : As with many chemical compounds used in consumer products, regulatory assessments are necessary to ensure safety for human use.

Eigenschaften

IUPAC Name |

2-(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28O6Si4/c1-11(12)13-9-10-21(8)16-19(4,5)14-18(2,3)15-20(6,7)17-21/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBVPCNPASMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724772 | |

| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-31-2 | |

| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.